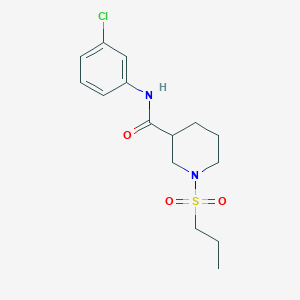![molecular formula C22H32N2O3 B5491632 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine, also known as JNJ-5207852, is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions.
Mécanisme D'action
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the binding of nociceptin/orphanin FQ to its receptor, 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, stress, and mood.
Biochemical and Physiological Effects
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been shown to have a dose-dependent effect on pain perception in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway and the development of addiction. It has also been shown to reduce the severity of withdrawal symptoms in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for the specific modulation of this system without affecting other neurotransmitter systems. One limitation is the lack of clinical studies in humans, which limits the translation of preclinical findings to clinical applications.
Orientations Futures
For the study of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine include the investigation of its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and drug addiction. The development of more selective and potent compounds that target the nociceptin/orphanin FQ receptor may also lead to the discovery of novel therapeutic agents. The use of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of clinical studies in humans will be important for the translation of preclinical findings to clinical applications.
Conclusion
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions. It acts as a selective antagonist of the nociceptin/orphanin FQ receptor and has been shown to modulate the activity of various neurotransmitter systems. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has shown promising results in preclinical studies, but further research is needed to determine its clinical applications. The development of more selective and potent compounds, as well as clinical studies in humans, will be important for the translation of preclinical findings to clinical applications.
Méthodes De Synthèse
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine can be synthesized through a multistep process that involves the reaction of several chemicals, including 4-methoxyphenylacetic acid, cyclopentylmagnesium bromide, and morpholine. The final product is obtained through a purification process that involves crystallization and recrystallization.
Applications De Recherche Scientifique
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been studied for its potential therapeutic effects in various medical conditions, including pain, anxiety, and depression. It has been shown to have a high affinity for the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and mood. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-8-6-18(7-9-20)22(10-2-3-11-22)21(25)24-12-4-5-19(17-24)23-13-15-27-16-14-23/h6-9,19H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLELOMTAIHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{[1-(4-Methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)
![3-(benzylthio)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5491558.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491569.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea](/img/structure/B5491599.png)
![6,8,9-trimethyl-4-propyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5491607.png)

![7-(4-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491616.png)
![10-(3-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5491622.png)



![N'-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5491646.png)
![1-[2-(3-methoxyphenyl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5491657.png)